2-氟-4-硝基苯甲酰氯

描述

2-Fluoro-4-nitrobenzoyl chloride is a chemical compound used in organic syntheses . It has been used in the synthesis of polysubstituted furanonaphthoquinoines and for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer) .

Molecular Structure Analysis

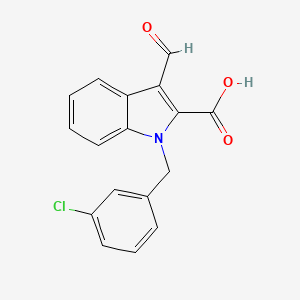

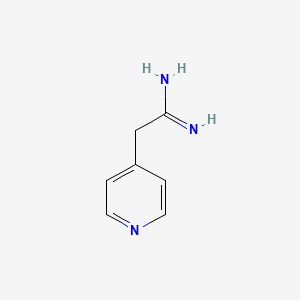

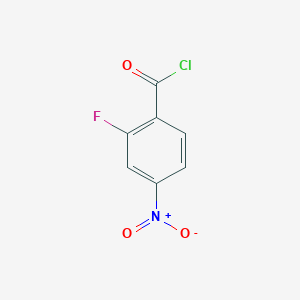

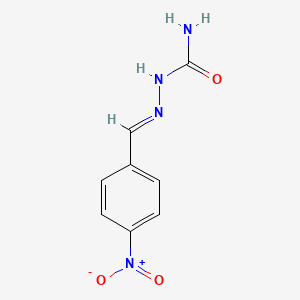

The molecular formula of 2-Fluoro-4-nitrobenzoyl chloride is C7H3ClFNO3 . Its molecular weight is 203.555 Da .Chemical Reactions Analysis

2-Fluoro-4-nitrobenzoyl chloride is used in organic syntheses . It reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction . It is also used for the derivatisation of Adiol .科学研究应用

溶剂分解动力学研究

进行了一项动力学研究,重点关注邻硝基苄基溴和邻硝基苯甲酰氯(包括 2-氟-4-硝基苯甲酰氯)的溶剂分解,以了解邻位硝基基团在这些反应中的作用。研究发现,在非氟醇溶剂中,2-氟-4-硝基苯甲酰氯的反应速率与其对位异构体相比显着降低。然而,其在氟醇溶剂中的反应性增加,表明邻位硝基基团在溶剂分解反应中作为分子内亲核助剂的作用。这表明 2-氟-4-硝基苯甲酰氯在特定条件下促进特定溶剂分解反应的潜力 (Park 等,2019)。

硝基苯并恶唑衍生物的合成

另一个应用是从 2-氟-5-硝基苯胺和各种苯甲酰氯衍生物(包括 2-氟-4-硝基苯甲酰氯)在无溶剂条件下合成 5-硝基苯并恶唑衍生物。这条新颖且高效的路线突出了 2-氟-4-硝基苯甲酰氯在创建杂环化合物(在药物发现和材料科学中很重要)中的用途。该过程涉及亲核酰基取代,然后是分子内环化,展示了该化合物在有机合成中的多功能性 (Vosooghi 等,2014)。

安全和危害

作用机制

Target of Action

It’s known that nitro compounds, like the nitro group in this compound, are a significant class of nitrogen derivatives . They can undergo various reactions, including nucleophilic substitution , which could suggest a wide range of potential targets.

Mode of Action

For instance, they can undergo nucleophilic substitution reactions at the benzylic position . This process involves a nucleophile attacking the carbon atom at the same time as the leaving group departs, forming a new bond .

Result of Action

A derivative of this compound, n-(2-[18f]fluoro-4-nitrobenzoyl)glucosamine, has shown potential as a positron emission tomography (pet) imaging agent for detecting tumors . This suggests that 2-Fluoro-4-nitrobenzoyl chloride might have similar effects, but further studies are needed to confirm this.

属性

IUPAC Name |

2-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBMAUUSVWQBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439591 | |

| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-23-6 | |

| Record name | 2-Fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)

![1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B1310418.png)